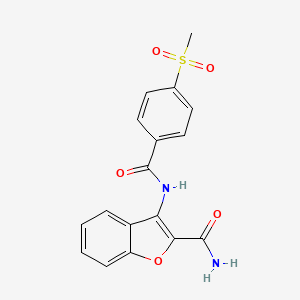

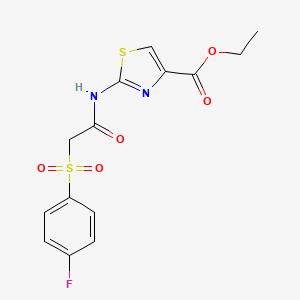

![molecular formula C18H17N7 B2689741 N6-(pyridin-3-ylmethyl)-N4-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 1105252-62-7](/img/structure/B2689741.png)

N6-(pyridin-3-ylmethyl)-N4-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N6-(pyridin-3-ylmethyl)-N4-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine” is a chemical compound . Unfortunately, there is limited information available about this specific compound.

Synthesis Analysis

The synthesis of similar compounds involves various methods. For instance, the synthesis of pyridines can be achieved through the addition of Grignard reagents to pyridine N-oxides in THF at room temperature . Another method involves the mechanochemically activated magnesium (0) metal for the direct C-4-H alkylation of pyridines with alkyl halides .Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For example, the structure of TrkA kinase bound to the inhibitor N4- (4-morpholin-4-ylphenyl)-N~6~- (pyridin-3-ylmethyl)pyrido [3,2-d]pyrimidine-4,6-diamine has been determined through X-ray diffraction .Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For instance, the reactions of 4-bromo-1-(2-chloroethyl)-1H-pyrazole with the in situ generated PhSNa, PhSeNa, Na(2)S, and Na(2)Se have resulted in thio/selenoether ligands .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied. For instance, the InChI code for 6- (4-methylphenyl)-3-pyridinamine is 1S/C12H12N2/c1-9-2-4-10 (5-3-9)12-7-6-11 (13)8-14-12/h2-8H,13H2,1H3 .Scientific Research Applications

Metal Chelation and Crystal Engineering

The compound shares structural similarities with ligands that are designed for metal chelation. For instance, Duong et al. (2011) discussed ligands that resemble 2,2′-bipyridine and are capable of chelating suitable metals, especially Ag(I), to yield cationic chelates. These ligands also incorporate diaminotriazinyl groups, engaging in hydrogen bonding and helping in creating hydrogen-bonded crystals (Duong, Métivaud, Maris, & Wuest, 2011).

Organic Synthesis and Medicinal Chemistry

Moustafa et al. (2022) highlighted the importance of pyrazolo[1,5-a]pyrimidine derivatives in organic and medicinal chemistry due to their broad spectrum of biological activities and photophysical properties. These derivatives are significant in the synthesis of condensed heterocyclic systems (Moustafa et al., 2022).

Polymer Science

The synthesis of diamines containing pyridine groups, as in Liaw et al. (2007), shows relevance in polymer science. These compounds are used to prepare poly(pyridine-imide) with good thermal stability, dielectric properties, and the ability to form flexible and tough films (Liaw, Wang, & Chang, 2007).

Photophysical Properties and OLED Applications

Chang et al. (2013) explored the use of pyrimidine chelates in synthesizing new classes of heteroleptic Ir(III) metal complexes. These complexes exhibit photophysical properties suitable for organic light-emitting diodes (OLEDs) applications, demonstrating the potential use of pyridine and pyrimidine derivatives in advanced electronic devices (Chang et al., 2013).

Coordination Chemistry

Halcrow (2005) reviewed the synthesis and complex chemistry of derivatives of 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine, which are structurally related to N6-(pyridin-3-ylmethyl)-N4-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine. These compounds are used in coordination chemistry for creating luminescent lanthanide compounds and iron complexes (Halcrow, 2005).

Molecular Structure and Hydrogen Bonding

Trilleras et al. (2008) synthesized N4-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines and analyzed their molecular structures, focusing on hydrogen bonding in different dimensions. Such studies are crucial in understanding the structural and bonding properties of similar compounds (Trilleras, Quiroga, Cobo, Marchal, Nogueras, Low, & Glidewell, 2008).

Mechanism of Action

Future Directions

The future directions of similar compounds have been studied. For instance, materials having nonlinear optical properties are of great interest for optical signal processing applications . Research is focused on transferring the optical nonlinearity on the molecular level to macroscopic nonlinear- and electro-optic activity .

properties

IUPAC Name |

4-N-(4-methylphenyl)-6-N-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N7/c1-12-4-6-14(7-5-12)22-16-15-11-21-25-17(15)24-18(23-16)20-10-13-3-2-8-19-9-13/h2-9,11H,10H2,1H3,(H3,20,21,22,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRBDGIGGJSKGQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=NC(=NC3=C2C=NN3)NCC4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N6-(pyridin-3-ylmethyl)-N4-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-6-tert-pentyl-N-o-tolyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/no-structure.png)

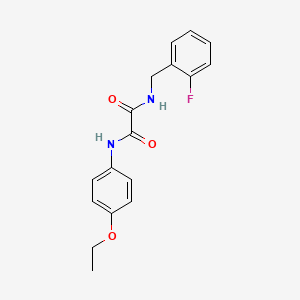

![N-(4-chlorobenzo[d]thiazol-2-yl)-1-methyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2689659.png)

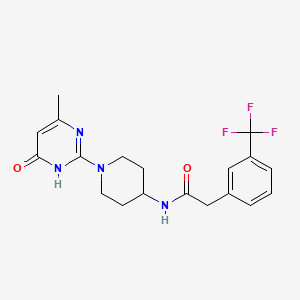

![2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2689660.png)

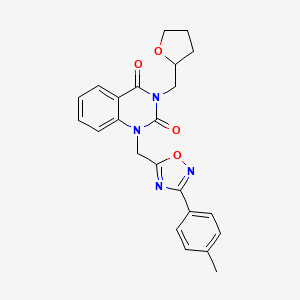

![N-(4-fluorophenyl)-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2689667.png)

![Ethyl 4-[[2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfonylacetyl]amino]benzoate](/img/structure/B2689668.png)

![(E)-2-(3-(2-chloro-6-fluorophenyl)-2-cyanoacrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2689670.png)

![3-({4-[(Oxolan-2-ylmethyl)amino]quinazolin-2-yl}amino)phenol](/img/structure/B2689680.png)

![N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2689681.png)